N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2,6-difluoro-3-hydroxybenzamide
Description
N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2,6-difluoro-3-hydroxybenzamide: is a complex organic compound with a unique structure that includes a cyclopropane ring fused to an indene moiety, along with difluoro and hydroxy functional groups attached to a benzamide backbone
Properties
IUPAC Name |
N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2,6-difluoro-3-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO2/c18-11-5-6-12(21)15(19)14(11)17(22)20-16-10-7-8-3-1-2-4-9(8)13(10)16/h1-6,10,13,16,21H,7H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGZFNAWTXDUCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2NC(=O)C3=C(C=CC(=C3F)O)F)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2,6-difluoro-3-hydroxybenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts.
Indene Formation: The indene moiety can be synthesized via Friedel-Crafts alkylation or acylation reactions.
Introduction of Difluoro and Hydroxy Groups: These functional groups can be introduced through selective fluorination and hydroxylation reactions.
Amide Bond Formation: The final step involves coupling the synthesized intermediate with 2,6-difluorobenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2,6-difluoro-3-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The difluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2,6-difluoro-3-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving cyclopropane and indene derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2,6-difluoro-3-hydroxybenzamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The difluoro and hydroxy groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-3-hydroxyoxolane-3-carboxamide
- N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-3-[(2-methoxyphenyl)sulfamoyl]benzamide
Uniqueness
N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2,6-difluoro-3-hydroxybenzamide stands out due to the presence of both difluoro and hydroxy groups, which confer unique chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound in various applications compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
